Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)benzenecarboxylate
Overview
Description
“Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)benzenecarboxylate” is a chemical compound . It is a derivative of a class of compounds known as substituted 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacts with (diphenylmethylene)hydrazine to form 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid . This compound then undergoes intramolecular cyclization under the action of propionic anhydride to form 5-(tert-butyl)-3-[(diphenylmethylene)hydrazono]furan-2(3H)-one . This compound then enters the decyclization reaction under the action of primary aromatic alcohols to form the final product .Molecular Structure Analysis
The structure of the compounds obtained was confirmed by the 1H and 13C NMR spectroscopy methods . The resulting substituted esters exist in a solution of deuterated chloroform in one tautomeric form .Chemical Reactions Analysis
The compound is involved in several chemical reactions during its synthesis . These include Claisen condensation, reaction with (diphenylmethylene)hydrazine, intramolecular cyclization, and decyclization reaction .Scientific Research Applications
Overview
Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)benzenecarboxylate is a chemical compound with potential applications in various fields of scientific research. This document provides an overview of the scientific research applications related to similar compounds and methodologies that could potentially apply to the compound , considering the limitations on available direct research.
Antioxidant Capacity and Reaction Pathways
One significant area of research involving similar compounds is the study of antioxidant capacity and reaction pathways. For instance, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays, which are used to measure antioxidant capacity, highlight the complexity of reaction pathways in the presence of antioxidants. Some antioxidants can form coupling adducts with ABTS•+, undergoing further oxidative degradation to form hydrazinyilidene-like and/or imine-like adducts, illustrating the specificity and relevance of certain reactions in antioxidant studies (Ilyasov et al., 2020).
Synthesis and Applications in Organic Chemistry
The synthesis and applications of similar molecules in organic chemistry have been extensively explored. For example, Methyl-2-formyl benzoate is known for its wide range of pharmacological activities and serves as an active scaffold and precursor in the search for new bioactive molecules. Its versatility as a substrate in the synthesis of medical products emphasizes the importance of such compounds in pharmaceutical applications (Farooq & Ngaini, 2019).
Implications in Alzheimer's Research
Another relevant area of research is the development of amyloid imaging ligands for Alzheimer's disease. Compounds that can interact with amyloid plaques in the brain offer valuable insights into the disease's progression and potential therapeutic interventions. Studies on radioligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have shown promise in differentiating between Alzheimer's disease patients and healthy controls, emphasizing the role of chemical compounds in diagnosing and understanding neurodegenerative diseases (Nordberg, 2007).
Properties
IUPAC Name |
methyl 2-[1-(2-benzhydrylidenehydrazinyl)-1-oxopropan-2-yl]sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17(30-21-16-10-9-15-20(21)24(28)29-2)23(27)26-25-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILALQWSFYHENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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